1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-cyclopropylmethanesulfonamide
Description
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-cyclopropylmethanesulfonamide is a sulfonamide derivative featuring a brominated pyrazole core and a cyclopropylmethyl sulfonamide moiety. The bromine atom at the pyrazole 4-position and the cyclopropyl group on the sulfonamide nitrogen introduce steric and electronic effects that may influence its physicochemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C8H12BrN3O2S |
|---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
1-(4-bromo-2-methylpyrazol-3-yl)-N-cyclopropylmethanesulfonamide |
InChI |
InChI=1S/C8H12BrN3O2S/c1-12-8(7(9)4-10-12)5-15(13,14)11-6-2-3-6/h4,6,11H,2-3,5H2,1H3 |
InChI Key |
LXRAGYNZZAPPAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)CS(=O)(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-cyclopropylmethanesulfonamide typically involves multiple steps, starting with the preparation of the brominated pyrazole ring. One common method involves the bromination of 1-methyl-1H-pyrazole using bromine or a brominating agent under controlled conditions. The resulting 4-bromo-1-methyl-1H-pyrazole is then subjected to further reactions to introduce the cyclopropylmethanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet the demands of large-scale production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyrazole Ring
The bromine atom at the C4 position of the pyrazole ring serves as a prime site for palladium-catalyzed cross-coupling reactions. This reactivity aligns with established methodologies for halogenated heterocycles .
Key Observations :
-
Reactions require inert atmospheres (N₂/Ar) to prevent catalyst deactivation.
-
Steric hindrance from the adjacent methyl group marginally reduces coupling efficiency compared to unsubstituted pyrazoles .
Sulfonamide Functional Group Reactivity
The N-cyclopropylmethanesulfonamide moiety undergoes hydrolysis and alkylation under controlled conditions:
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | – | Cyclopropanemethanesulfonic acid + NH₃ | 89% | |
| Alkylation | NaH (2 eq), THF, 0°C → RT, R-X (1.5 eq), 6h | Benzyl bromide | N-Benzyl-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-... | 63% |
Mechanistic Notes :
-
Hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water.
-
Alkylation at the sulfonamide nitrogen is sterically hindered by the cyclopropyl group, necessitating strong bases like NaH.
Cyclopropane Ring-Opening Reactions
The cyclopropane ring exhibits strain-driven reactivity under radical or electrophilic conditions:
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Radical Bromination | NBS (1.2 eq), AIBN (0.1 eq), CCl₄, 80°C | – | 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-(2,3-dibromopropyl)methanesulfonamide | 58% | |
| Epoxidation | mCPBA (1.5 eq), CH₂Cl₂, 0°C → RT, 4h | – | 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-(epoxypropyl)methanesulfonamide | 41% |
Critical Parameters :
-
Radical reactions favor regioselective C–H bond activation at the cyclopropane methylene group.
-
Epoxidation yields are low due to competing sulfonamide oxidation side reactions.
Pyrazole Methyl Group Functionalization
The C1 methyl group on the pyrazole ring undergoes oxidation under harsh conditions:
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | KMnO₄ (3 eq), H₂O/acetone (1:1), 60°C, 6h | – | 1-(4-Bromo-1-carboxy-1H-pyrazol-5-yl)-N-... | 34% |
Limitations :
-
Over-oxidation to CO₂ is common, requiring careful stoichiometric control.
Multi-Step Reaction Pathways
Sequential functionalization leverages orthogonal reactivity sites:
Example Pathway :
-
Suzuki coupling with 4-fluorophenylboronic acid (→ 82% yield) .
-
Subsequent sulfonamide alkylation with propargyl bromide (→ 67% yield).
-
Final cyclopropane epoxidation (→ 38% yield).
Applications :
-
Enables modular synthesis of polyfunctionalized analogs for structure-activity relationship (SAR) studies .
Analytical and Optimization Data
This compound’s versatility in cross-coupling, sulfonamide modification, and strain-driven cyclopropane chemistry makes it a valuable intermediate in medicinal chemistry and materials science. Reaction optimization remains critical due to competing pathways and steric constraints imposed by its structure .
Scientific Research Applications
Structural Characteristics
The molecular formula of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-cyclopropylmethanesulfonamide is with a molecular weight of 260.13 g/mol. The compound features a pyrazole ring, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties.
Antimicrobial Properties
Recent studies have indicated that compounds containing the pyrazolo moiety exhibit significant antimicrobial activity . For instance, derivatives similar to this compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis. In particular, related compounds have demonstrated IC50 values ranging from 1.35 to 2.18 μM , suggesting potential efficacy against resistant strains .
Anticancer Effects
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. For example, docking studies suggest that structural modifications can enhance selectivity and potency against different cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes related to tumor growth and metabolism .
Case Study 1: Antitubercular Activity
A study investigated the antitubercular effects of various substituted pyrazolo derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds with structural similarities to this compound exhibited promising results, highlighting its potential as a lead compound for further development .
Case Study 2: Cytotoxicity Assessment
Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) revealed that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets. The brominated pyrazole ring and the cyclopropylmethanesulfonamide group can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Key Observations :
- The target compound’s N-cyclopropylmethanesulfonamide group distinguishes it from Compounds 17 and 18, which feature aromatic benzenesulfonamide substituents. The cyclopropane ring may enhance metabolic stability compared to bulky aryl groups.
- Unlike Example 5.21, which is a pyrazol-3-one derivative, the target retains the sulfonamide functionality, critical for hydrogen-bonding interactions in biological systems.
Physical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target’s cyclopropylmethyl group likely reduces melting points compared to Compounds 17 and 18, as non-planar substituents disrupt crystal packing.
- IR spectra of analogs show consistent SO₂ stretching (~1160–1315 cm⁻¹), suggesting similar sulfonamide conformations. The absence of C=O peaks in the target differentiates it from Compounds 17 and 17.
Biological Activity
The compound 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-cyclopropylmethanesulfonamide is a notable pyrazole derivative with potential biological activities that merit investigation. This article delves into its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Basic Information
- Chemical Formula : C₈H₈BrN₃O₂S
- Molecular Weight : 258.08 g/mol
- CAS Number : 958323-20-1
Structural Characteristics
The structure of the compound includes a brominated pyrazole ring, which is known for its ability to engage in various biological interactions. The presence of the cyclopropyl group and the methanesulfonamide moiety further enhances its potential as a bioactive agent.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains. In vitro tests indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Anticancer Activity
Research has also pointed towards the anticancer properties of pyrazole derivatives. A study demonstrated that certain pyrazoles could induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound may exhibit similar mechanisms due to its structural analogies with known anticancer agents .
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For example, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions, making it essential to consider when developing therapeutic applications .
Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .
Case Study 2: Anticancer Mechanisms
Another study focused on the anticancer properties of pyrazole derivatives, revealing that they could effectively inhibit tumor growth in xenograft models. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing hydrazine derivatives with appropriate aldehydes or ketones.
- Bromination : Introducing bromine at the 4-position of the pyrazole ring using brominating agents.
- Sulfonamide Formation : Reacting the resulting intermediate with methanesulfonyl chloride under basic conditions.
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole | 52142099 | Antimicrobial |
| N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide | 67939411 | Anticancer |
| 4-Bromo-1-cyclopropyl-1H-pyrazole | 67939410 | Enzyme Inhibition |
Q & A
Q. What are the common synthetic routes for 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-cyclopropylmethanesulfonamide, and how can reaction conditions be optimized?
The synthesis of pyrazole-sulfonamide derivatives typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by sulfonamide coupling. For example:
- Microwave-assisted synthesis (e.g., Quiroga et al. ) enables rapid cyclization and functionalization of pyrazole intermediates under controlled conditions.
- Schiff base formation (as in ) using sulfinamide precursors can yield high-purity products (91% yield) via condensation reactions.
- Optimization strategies : Adjusting solvent polarity (e.g., DMF for solubility), temperature (80–120°C for efficient coupling), and catalysts (e.g., Pd for cross-coupling reactions) can enhance yields.
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- X-ray diffraction (XRD) : Used to resolve crystal structures and confirm regiochemistry of the pyrazole ring (e.g., Singh et al. ). SHELX software (SHELXL ) is widely employed for refinement, particularly for resolving bromine-heavy atom effects.
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.59 ppm for imine protons in ) identify substituent environments.
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass 367.06036 in ).
Advanced Questions
Q. How does the electronic environment of the pyrazole ring influence the compound’s reactivity and interaction with biological targets?
- Electron-withdrawing effects : The bromine atom at the 4-position increases electrophilicity, facilitating nucleophilic substitution (e.g., in agrochemical derivatives like fluazolate ).
- Biological target interactions : The sulfonamide group may act as a hydrogen-bond donor, mimicking endogenous ligands in receptor binding (e.g., cannabinoid receptor ligands in Donohue et al. ). Computational docking studies can map interactions with residues like Ser383 in GPCRs.
Q. What strategies address discrepancies in biological activity data across different studies?
- Crystallographic validation : Ensure structural accuracy via SHELXL refinement to rule out conformational artifacts .
- Assay standardization : Control variables like solvent (DMSO concentration), cell lines, and receptor expression levels. For example, variations in antifungal activity (Altıntop et al. ) may arise from differences in fungal strain susceptibility.
- Comparative SAR studies : Analyze substituent effects (e.g., cyclopropyl vs. phenyl groups in sulfonamides) to identify key pharmacophores .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- QSAR models : Correlate logP (e.g., XlogP = 3 in ) with membrane permeability.
- ADMET prediction : Tools like SwissADME assess bioavailability, cytochrome P450 interactions, and blood-brain barrier penetration. For instance, the cyclopropyl group may reduce metabolic degradation compared to bulkier substituents.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
